Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can stimulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain . This interaction is mediated through various pathways, contributing to its biological effects.
Comparison with Similar Compounds
Methyl 5-amino-3-(difluoromethoxy)benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
- Psoralen
- 8-methoxypsoralen
- Angelicin
These compounds share similar structural features but differ in their specific biological activities and applications . The unique difluoromethoxy group in this compound contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9F2NO4 |
---|---|
Molecular Weight |
257.19 g/mol |
IUPAC Name |
methyl 5-amino-3-(difluoromethoxy)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C11H9F2NO4/c1-16-10(15)9-8(18-11(12)13)6-4-5(14)2-3-7(6)17-9/h2-4,11H,14H2,1H3 |
InChI Key |
GJXWUEYAMOOAKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(O1)C=CC(=C2)N)OC(F)F |
Origin of Product |
United States |
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